molecular formula C6H3BrClNO B1522185 5-Bromo-3-chloropicolinaldehyde CAS No. 885168-04-7

5-Bromo-3-chloropicolinaldehyde

Cat. No.: B1522185
CAS No.: 885168-04-7
M. Wt: 220.45 g/mol
InChI Key: VDAHJBCDOAWAQA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is further substituted with an aldehyde group. It is a solid compound typically stored under an inert atmosphere at temperatures between 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-chloropicolinaldehyde can be achieved through various synthetic routes. One common method involves the halogenation of 2-pyridinecarbaldehyde using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar halogenation reactions. The process involves large reactors with precise temperature control and continuous monitoring to ensure product purity and yield. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloropicolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-3-chloropicolinaldehyde is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-3-chloropicolinaldehyde exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-3-chloropicolinaldehyde is compared with other similar halogenated pyridine derivatives, such as 3-bromo-5-chloropicolinaldehyde and 2-bromo-3-chloropicolinaldehyde. These compounds share structural similarities but differ in the position of the halogen atoms, leading to variations in their reactivity and applications.

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Biological Activity

5-Bromo-3-chloropicolinaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is a derivative of picolinaldehyde, characterized by the presence of bromine and chlorine substituents on the aromatic ring. The synthesis typically involves bromination and chlorination of picolinaldehyde derivatives, which can be achieved through various methods, including electrophilic aromatic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a pharmacologically active compound. Below are some notable findings:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) showed that treatment with this compound led to:

  • Increased expression of pro-apoptotic proteins.
  • Decreased expression of anti-apoptotic proteins.
  • Cell cycle arrest at the G1 phase.

These findings indicate its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit certain enzymes critical for bacterial survival, thus exerting its antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains compared to traditional antibiotics.
  • Case Study 2 : Research conducted on animal models indicated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.

Properties

IUPAC Name

5-bromo-3-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHJBCDOAWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660574
Record name 5-Bromo-3-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885168-04-7
Record name 5-Bromo-3-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloropyridine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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